molecular formula C9H7N3S B12543825 N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine CAS No. 147094-02-8

N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine

Cat. No.: B12543825
CAS No.: 147094-02-8
M. Wt: 189.24 g/mol
InChI Key: MEEZEHIMSIXUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine is an organic compound that features a pyrimidine ring and a thiophene ring connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine typically involves the reaction of pyrimidine-2-carbaldehyde with thiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanimine linkage to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction could produce N-(pyrimidin-2-yl)-1-(thiophen-2-yl)methanamine.

Scientific Research Applications

N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)-1-(thiophen-2-yl)methanimine
  • N-(Pyrimidin-2-yl)-1-(furan-2-yl)methanimine
  • N-(Pyrimidin-2-yl)-1-(benzothiophen-2-yl)methanimine

Uniqueness

N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine is unique due to the combination of the pyrimidine and thiophene rings, which confer specific electronic and structural properties

Properties

CAS No.

147094-02-8

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

N-pyrimidin-2-yl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C9H7N3S/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h1-7H

InChI Key

MEEZEHIMSIXUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.